molecular formula C13H20Cl2N2 B11782142 3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Cat. No.: B11782142
M. Wt: 275.21 g/mol
InChI Key: HKHPGYSAMOAJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a heterocyclic compound with a unique bicyclic structure. It is primarily used in research settings and has various applications in chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable tool in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a cyclopropane precursor, followed by methylation and subsequent formation of the bicyclic structure . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are used in various research applications.

    Benzylamine derivatives: Compounds with a benzylamine moiety that exhibit similar reactivity and applications.

Uniqueness

3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in research and industrial applications, offering advantages in terms of stability, reactivity, and versatility.

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

3-benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride

InChI

InChI=1S/C13H18N2.2ClH/c1-14-13-11-8-15(9-12(11)13)7-10-5-3-2-4-6-10;;/h2-6,11-14H,7-9H2,1H3;2*1H

InChI Key

HKHPGYSAMOAJII-UHFFFAOYSA-N

Canonical SMILES

CNC1C2C1CN(C2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.